

Molecular weight and formula of 2,3,5-Trimethylpyridine 1-oxide.

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Compound of Interest

Compound Name: **2,3,5-Trimethylpyridine 1-oxide**

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An In-depth Technical Guide to 2,3,5-Trimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of **2,3,5-Trimethylpyridine 1-oxide**, a pivotal chemical intermediate. It details the compound's core molecular attributes, synthesis protocols, and significant applications in the pharmaceutical industry, providing essential information for professionals engaged in chemical research and drug development.

Core Molecular Attributes

2,3,5-Trimethylpyridine 1-oxide, also known by its synonym 2,3,5-collidine-N-oxide, is a heterocyclic organic compound whose fundamental properties are critical for its application in advanced chemical synthesis.[\[1\]](#)[\[2\]](#)

| Attribute | Value |
|------------------|---|
| Chemical Formula | C ₈ H ₁₁ NO [2] [3] [4] |
| Molecular Weight | 137.18 g/mol [2] [3] [4] |
| CAS Number | 74409-42-0 [2] [3] [5] |
| PubChem CID | 10486907 [3] [4] |

Molecular Structure

The structure consists of a pyridine ring substituted with three methyl groups at the 2, 3, and 5 positions. The key functional group is the N-oxide, where the ring's nitrogen atom is oxidized. This feature fundamentally alters the electronic properties of the aromatic ring, making it a versatile intermediate for further chemical modification.

Caption: Molecular structure of **2,3,5-T trimethylpyridine 1-oxide**.

Synthesis Protocol: N-Oxidation of 2,3,5-Collidine

The primary industrial route to **2,3,5-T trimethylpyridine 1-oxide** is the direct oxidation of its precursor, 2,3,5-trimethylpyridine (2,3,5-collidine).

Rationale for Experimental Design

- **Oxidant Selection:** Hydrogen peroxide (H_2O_2) is the oxidant of choice due to its high reactivity, cost-effectiveness, and the benign nature of its primary byproduct, water. This simplifies the purification process and reduces environmental impact.
- **Catalytic Solvent:** Glacial acetic acid serves as both the solvent and a catalyst. It reacts with H_2O_2 to form peracetic acid in situ, a more potent oxidizing agent that readily facilitates the N-oxidation of the pyridine nitrogen.
- **Process Control:** The reaction is exothermic and requires careful temperature management. A staged addition of the oxidant and controlled heating ensures a safe reaction profile while maximizing yield and minimizing the formation of byproducts.

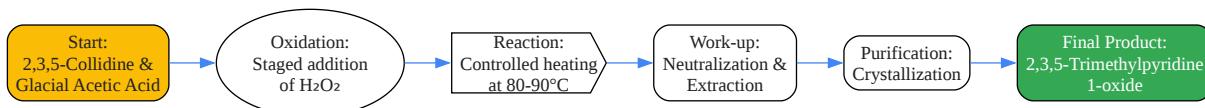
Step-by-Step Experimental Methodology

The following protocol is a consolidated representation of established laboratory and industrial-scale synthesis methods.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Reactor Charging:** In a suitable reaction vessel, charge 2,3,5-trimethylpyridine (1.0 equivalent) followed by glacial acetic acid (approximately 10 volumes).
- **First Oxidation Stage:** Cool the mixture to below 40°C. Add a 30-35% solution of hydrogen peroxide (approximately 0.4 equivalents) dropwise while maintaining the temperature with

external cooling.

- Reaction Drive: Upon completion of the addition, heat the mixture to 80-90°C. Maintain this temperature with stirring for several hours (typically overnight) to ensure the reaction proceeds significantly.[6][7][8]
- Completion Stage: Cool the reaction mixture to 40°C and add a second, smaller portion of hydrogen peroxide (approximately 0.12 equivalents). Re-heat the mixture to 90°C and hold for an additional 3 to 24 hours to drive the reaction to completion.[6][7][8]
- Quenching and Neutralization:
 - After cooling, remove excess acetic acid via vacuum distillation.
 - Dissolve the residue in water.
 - Carefully add a concentrated solution of sodium hydroxide to neutralize the mixture to a pH of ~10, maintaining a low temperature with an ice bath.
 - Saturate the aqueous phase with sodium chloride to decrease the product's solubility.
- Product Extraction and Isolation:
 - Perform multiple extractions of the aqueous layer using methylene chloride (CH_2Cl_2).
 - Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
 - Filter the drying agent and remove the solvent by rotary evaporation.
- Final Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield the final product as a solid.[6][7] The identity and purity are typically confirmed using ^1H and ^{13}C NMR spectroscopy.[8][9][10]



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Caption: A simplified workflow for the synthesis of **2,3,5-Trimethylpyridine 1-oxide**.

Application in Drug Development: The Omeprazole Pathway

While not an active pharmaceutical ingredient (API), **2,3,5-Trimethylpyridine 1-oxide** is a cornerstone intermediate in the synthesis of several major drugs, most notably the proton pump inhibitor (PPI) omeprazole.[9][11]

Its role is to serve as the starting framework for constructing the substituted pyridine portion of the omeprazole molecule. The N-oxide group is instrumental in directing subsequent chemical reactions, such as nitration, to a specific position on the pyridine ring (the 4-position).[9] This chemo-selectivity is crucial for building the complex molecular architecture required for the drug's therapeutic activity.

Physicochemical and Spectroscopic Data

| Property | Value |
|---------------------|--------------------------------------|
| Physical Appearance | Solid or liquid[5] |
| Melting Point | 40-44 °C[6][7][12] |
| Recommended Storage | 2-8 °C, under an inert atmosphere[5] |

Standard analytical techniques used for quality control and structural confirmation include:

- Nuclear Magnetic Resonance (NMR): $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$ spectroscopy are used to verify the chemical structure and assess purity.[8][9][10]

- Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the compound.[10]

Conclusion

2,3,5-Trimethylpyridine 1-oxide is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical industry. A thorough understanding of its chemical properties, a well-defined and scalable synthesis protocol, and its strategic role in the synthesis of APIs like omeprazole make it a subject of significant interest to chemical researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for its effective and safe utilization in a professional laboratory or industrial setting.

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